4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethyl group, and a piperidylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Shares the trifluoromethyl group and aromatic structure.
N-Methacryloyl-4-cyano-3-trifluoromethylaniline: Similar in structure with a methacrylamide group.
Uniqueness
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21F3N4O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H21F3N4O/c1-25-8-6-13(7-9-25)22-17-23-15(11-16(24-17)18(19,20)21)12-4-3-5-14(10-12)26-2/h3-5,10-11,13H,6-9H2,1-2H3,(H,22,23,24) |
InChI Key |
YDJMFGSNXGKWQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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